![molecular formula C39H43N3O11S B12424248 Trabectedin D3](/img/structure/B12424248.png)
Trabectedin D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trabectedin D3 is a synthetic derivative of trabectedin, a tetrahydroisoquinoline alkaloid initially isolated from the Caribbean tunicate Ecteinascidia turbinata. Trabectedin is a marine-derived anti-neoplastic drug approved for the treatment of advanced soft tissue sarcoma and relapsed platinum-sensitive ovarian cancer . This compound retains the potent antitumor activity of its parent compound and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trabectedin D3 is synthesized through a series of complex chemical reactions. The synthesis involves the formation of the tetrahydroisoquinoline core, followed by the introduction of various functional groups to achieve the final structure. The key steps include:
- Formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction.
- Introduction of the carbinolamine moiety, which is crucial for the pharmacological activity of the compound .
- Final functionalization steps to introduce the desired substituents and achieve the final structure of this compound.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials and reagents.
- Optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield.
- Purification of the final product through techniques such as chromatography and crystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Trabectedin D3 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups in this compound to their reduced forms.
Substitution: Substitution reactions can introduce new substituents into the molecule, modifying its chemical properties.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities.
Wissenschaftliche Forschungsanwendungen
Trabectedin D3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular processes, such as DNA repair and transcription regulation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Wirkmechanismus
Trabectedin D3 exerts its effects through a unique mechanism of action. It binds to the minor groove of DNA and alkylates guanine at the N2 position, causing the DNA to bend towards the major groove . This interaction interferes with various transcription factors involved in cell proliferation and DNA repair machinery. The compound is particularly effective in cells with active transcription-coupled nucleotide excision repair, leading to the formation of persistent single-strand breaks and subsequent cell death .
Vergleich Mit ähnlichen Verbindungen
Trabectedin D3 is compared with other similar compounds, such as:
Lurbinectedin: Another marine-derived anticancer alkaloid with a similar mechanism of action.
Eribulin: A synthetic analog of halichondrin B, used in the treatment of metastatic breast cancer.
This compound stands out due to its potent antitumor activity, unique mechanism of action, and effectiveness in cells with active DNA repair pathways.
Eigenschaften
Molekularformel |
C39H43N3O11S |
---|---|
Molekulargewicht |
764.9 g/mol |
IUPAC-Name |
[(1R,2R,11S,12S,14R,26R)-5,6',12-trihydroxy-6-methoxy-7,21,30-trimethyl-27-oxo-7'-(trideuteriomethoxy)spiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |
InChI |
InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29?,30+,36+,37-,39+/m0/s1/i5D3 |
InChI-Schlüssel |
PKVRCIRHQMSYJX-ZAKLSIENSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=C2CCN[C@@]3(C2=C1)CS[C@H]4[C@H]5C6C7=C(C[C@H](N6C)[C@@H](N5[C@@H](COC3=O)C8=C9C(=C(C(=C48)OC(=O)C)C)OCO9)O)C=C(C(=C7O)OC)C)O |
Kanonische SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.